molecular formula C18H18N2O2S B4433565 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

Cat. No. B4433565
M. Wt: 326.4 g/mol
InChI Key: YFVQMJZGJXPCFO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide, also known as DMF, is a synthetic compound that has been extensively used in scientific research. DMF is a heterocyclic compound that belongs to the class of thiazole derivatives. It has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide exerts its biological activity by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes that are involved in antioxidant defense and detoxification. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been found to activate this pathway by covalently modifying the sulfhydryl groups of cysteine residues on the Keap1 protein, which leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1, which protect cells from oxidative stress. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide in lab experiments is its ability to activate the Nrf2 pathway, which is involved in the regulation of various cellular processes. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has also been found to have low toxicity and high stability, which makes it suitable for use in a wide range of experimental settings. However, one of the limitations of using N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is its low solubility in water, which can make it difficult to use in certain experimental procedures.

Future Directions

There are several future directions for the use of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide in scientific research. One area of interest is the potential use of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been found to have neuroprotective effects and may be able to prevent the progression of these diseases. Another area of interest is the use of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Finally, N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide may have potential applications in the field of agriculture, as it has been found to enhance the growth and yield of certain crops.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been widely used in scientific research due to its unique chemical properties. It has been found to have a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-10-5-6-14(9-11(10)2)16-13(4)23-18(19-16)20-17(21)15-7-8-22-12(15)3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQMJZGJXPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(OC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 2
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N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 3
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 4
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 6
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

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